4-amino-5-methyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}thieno[2,3-d]pyrimidine-6-carboxylic acid
Description
The exact mass of the compound this compound is 357.06056908 g/mol and the complexity rating of the compound is 471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-amino-5-methyl-2-[(E)-3-phenylprop-2-enyl]sulfanylthieno[2,3-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S2/c1-10-12-14(18)19-17(20-15(12)24-13(10)16(21)22)23-9-5-8-11-6-3-2-4-7-11/h2-8H,9H2,1H3,(H,21,22)(H2,18,19,20)/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYYUCIYNSTCIP-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)N)SCC=CC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=NC(=NC(=C12)N)SC/C=C/C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are breast cancer cell lines MFC-7 and MDA-MB-231 . These cell lines are commonly used in cancer research to study the efficacy of potential anticancer agents. The compound has shown significant antiproliferative activity against these cell lines.
Mode of Action
The compound interacts with its targets by inhibiting the EGFR-TK enzyme . This enzyme is often overexpressed in various types of cancers, including breast cancer, and its inhibition can lead to the suppression of cancer cell growth.
Biochemical Pathways
The compound affects the EGFR signaling pathway . This pathway plays a crucial role in cell proliferation and survival. By inhibiting the EGFR-TK enzyme, the compound disrupts this pathway, leading to the inhibition of cancer cell growth.
Pharmacokinetics
The compound’sligand efficiency and ligand lipophilicity efficiency have been determined, which are important factors influencing its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.
Result of Action
The compound exhibits significant antiproliferative activity against the MFC-7 and MDA-MB-231 breast cancer cell lines. Specifically, it has shown an IC50 value of 4.3 ± 0.11 µg/mL (0.013 µM) against the MFC-7 cell line. This indicates that the compound is effective in inhibiting the growth of these cancer cells at relatively low concentrations.
Biological Activity
4-amino-5-methyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}thieno[2,3-d]pyrimidine-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C17H15N3O2S2 |
| Molecular Weight | 357.5 g/mol |
| CAS Number | 881446-20-4 |
The structure includes a thieno[2,3-d]pyrimidine core, which is known for various pharmacological activities.
The biological activity of this compound is primarily linked to its ability to inhibit specific enzymes and receptors involved in cancer cell proliferation. Research indicates that compounds containing thieno[2,3-d]pyrimidine structures can act as inhibitors of vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptors, which are critical in tumor growth and metastasis .
Anticancer Activity
Numerous studies have evaluated the anticancer potential of derivatives of thieno[2,3-d]pyrimidine, including the compound . Key findings include:
- Inhibition of Cancer Cell Proliferation : The compound demonstrated significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values for these activities were reported as low as 52.56 μg/mL (0.16 μM) for MCF-7 cells, indicating potent activity .
- Cell Cycle Arrest : Studies have shown that treatment with this compound results in cell cycle arrest at the G1 phase, leading to reduced cell proliferation .
Case Studies
- MCF-7 Cell Line Study : A study focused on the effects of thieno[2,3-d]pyrimidine derivatives on MCF-7 cells revealed that certain derivatives exhibited higher anti-tumor activity than established drugs like Gefitinib. The most active derivative had an IC50 value significantly lower than many traditional chemotherapeutics .
- HT1080 Fibrosarcoma Model : In vivo studies using HT1080 human fibrosarcoma models indicated that compounds based on this scaffold not only inhibited tumor growth but also showed favorable pharmacokinetic profiles .
Comparative Analysis with Related Compounds
A comparative analysis of various thieno[2,3-d]pyrimidine derivatives shows that those with specific substitutions at the 4-amino and 5-methyl positions tend to exhibit enhanced biological activity. The following table summarizes some related compounds and their respective IC50 values against MCF-7 cells:
| Compound Name | IC50 (μg/mL) | Mechanism of Action |
|---|---|---|
| 4-amino-thieno[2,3-d]pyrimidine derivative A | 52.56 | VEGF/KDR inhibition |
| 4-amino-thieno[2,3-d]pyrimidine derivative B | 62.86 | PDGF receptor inhibition |
| Gefitinib | >100 | EGFR tyrosine kinase inhibition |
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
One of the most promising applications of this compound is in cancer therapy. Studies have indicated that thienopyrimidine derivatives exhibit significant anticancer properties by inhibiting specific kinases involved in tumor growth. For example, research has shown that similar compounds can inhibit the proliferation of cancer cells by targeting the mitogen-activated protein kinase (MAPK) pathway .
Antimicrobial Properties
The compound also demonstrates antimicrobial activity. Thienopyrimidine derivatives have been reported to possess inhibitory effects against various bacterial strains, making them potential candidates for developing new antibiotics . The presence of the sulfanyl group enhances the compound's interaction with microbial enzymes, which can lead to increased efficacy against resistant strains.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. Thienopyrimidine derivatives have been shown to modulate inflammatory pathways and reduce pro-inflammatory cytokines in vitro. This opens avenues for research into its use as an anti-inflammatory agent in conditions such as rheumatoid arthritis or inflammatory bowel disease .
Synthesis and Derivatives
The synthesis of 4-amino-5-methyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}thieno[2,3-d]pyrimidine-6-carboxylic acid typically involves multi-step reactions starting from simpler thienopyrimidine precursors. The introduction of the phenylpropene side chain is crucial for enhancing biological activity and selectivity towards specific targets.
Synthesis Overview
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Nucleophilic substitution | Thienopyrimidine derivative + (2E)-3-phenylprop-2-en-1-thiol | Base catalysis |
| 2 | Carboxylation | Intermediate + CO₂ | High pressure |
| 3 | Amination | Intermediate + NH₃ | Heat |
This synthetic pathway allows for the modification of the compound to create analogs with potentially enhanced properties.
Case Studies
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized various thienopyrimidine derivatives and tested their cytotoxicity against human cancer cell lines. The results indicated that compounds similar to 4-amino-5-methyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}thieno[2,3-d]pyrimidine showed IC₅₀ values in the low micromolar range, indicating potent anticancer activity .
Case Study 2: Antimicrobial Efficacy
Another research published in Antibiotics explored the antimicrobial efficacy of thienopyrimidine derivatives against resistant bacterial strains. The study demonstrated that these compounds inhibited bacterial growth effectively, suggesting their potential as novel antimicrobial agents .
Preparation Methods
Core Thieno[2,3-d]pyrimidine Ring Formation
The thieno[2,3-d]pyrimidine scaffold serves as the foundational structure for this compound. Industrial-scale syntheses often employ cyclization strategies using thiophene and pyrimidine precursors. A validated method involves the condensation of 2-aminothiophene-3-carboxylic acid derivatives with cyanoformate esters under basic conditions . For example, reacting ethyl 2-amino-4-methylthiophene-3-carboxylate with ethyl cyanoformate in the presence of sodium ethoxide yields the thieno[2,3-d]pyrimidine-6-carboxylate intermediate.
Key Reaction Conditions:
Alternative routes utilize pyrimidine-thiophene fusion via Pd-catalyzed cross-coupling, though these methods are less common due to higher catalyst costs .
Introduction of the Sulfanyl Group
The (2E)-3-phenylprop-2-en-1-ylsulfanyl moiety is introduced via nucleophilic substitution at the C2 position of the thieno[2,3-d]pyrimidine core. A chlorinated intermediate (e.g., 2-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate) is reacted with (2E)-3-phenylprop-2-en-1-thiol under basic conditions .
Optimized Protocol:
| Parameter | Value |
|---|---|
| Reagent | (2E)-3-phenylprop-2-en-1-thiol |
| Base | Triethylamine |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 25–30°C (room temperature) |
| Reaction Time | 12–16 hours |
| Yield | 75–82% |
The stereochemistry of the allyl sulfide group is preserved by maintaining mild reaction conditions to prevent isomerization .
Functionalization with Amino and Methyl Groups
The C4-amino and C5-methyl groups are installed sequentially. The amino group is introduced via catalytic amination using aqueous ammonia under high-pressure conditions .
Amination Step:
-
Substrate: 2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
-
Reagent: NH₃ (gas), 10–15 bar pressure
-
Catalyst: Al₂O₃ (5 wt%)
-
Temperature: 200–220°C
The C5-methyl group is typically pre-installed in the thiophene precursor but can be added post-cyclization via Friedel-Crafts alkylation using methyl iodide and AlCl₃ .
Carboxylic Acid Group Incorporation
The ethyl ester at C6 is hydrolyzed to the carboxylic acid using alkaline conditions.
Hydrolysis Conditions:
| Parameter | Value |
|---|---|
| Reagent | NaOH (2M aqueous solution) |
| Solvent | Ethanol/Water (1:1) |
| Temperature | 60–70°C |
| Reaction Time | 4–6 hours |
| Yield | 90–95% |
This step is highly efficient, with minimal side products observed due to the stability of the thieno[2,3-d]pyrimidine core under basic conditions .
Industrial production prioritizes cost-effectiveness and yield. The Pd-catalyzed carbonylation method, while initially expensive, offers scalability advantages for the sulfanyl group introduction . A comparative analysis of key steps is provided below:
Table 1: Comparative Analysis of Synthetic Steps
| Step | Method | Cost (Relative) | Yield | Scalability |
|---|---|---|---|---|
| Core Formation | Cyclization | Low | 70% | High |
| Sulfanyl Introduction | Nucleophilic | Moderate | 80% | Moderate |
| Amination | High-pressure | High | 65% | Low |
| Ester Hydrolysis | Alkaline | Low | 95% | High |
To enhance scalability, recent advances propose replacing high-pressure amination with enzymatic methods using transaminases, though this remains experimental .
Q & A
Q. Advanced Research Focus
- Molecular docking : Simulating binding to COX-2 (PDB: 5KIR) or DNA gyrase (PDB: 1KZN) to identify key residues (e.g., Arg120, Tyr355) .
- MD simulations : Assessing stability of ligand-receptor complexes over 100 ns trajectories .
- ADMET prediction : Tools like SwissADME to estimate permeability (e.g., LogP ~2.5) and cytochrome P450 interactions .
How can contradictory biological data between studies be resolved?
Advanced Research Focus
Common sources of discrepancy and mitigation strategies:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use reference controls (e.g., indomethacin for COX inhibition) .
- Impurity profiles : HPLC purity thresholds (>95%) and characterization of byproducts (e.g., hydrolyzed esters) .
- Cell line heterogeneity : Use authenticated cell lines (e.g., ATCC) and report passage numbers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
